
2-Ethyl-5-propylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-propylaniline is an aromatic amine with the molecular formula C11H17N. This compound is part of the aniline family, which is known for its applications in various chemical industries. Aromatic amines like this compound are often used as intermediates in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-propylaniline typically involves the alkylation of aniline derivatives. One common method is the Friedel-Crafts alkylation, where aniline is reacted with ethyl and propyl halides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to avoid over-alkylation and ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-5-propylaniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common for aromatic amines.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous conditions.
Major Products Formed:
Oxidation: Quinones, nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
2-Ethyl-5-propylaniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-propylaniline involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate signaling pathways involved in cell growth and apoptosis .
Comparación Con Compuestos Similares
2-Ethylaniline: Similar structure but lacks the propyl group.
5-Propylaniline: Similar structure but lacks the ethyl group.
2-Methyl-5-propylaniline: Similar structure with a methyl group instead of an ethyl group.
Uniqueness: 2-Ethyl-5-propylaniline is unique due to the presence of both ethyl and propyl groups on the aniline ring. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in chemical synthesis and industrial processes .
Propiedades
Número CAS |
721884-94-2 |
|---|---|
Fórmula molecular |
C11H17N |
Peso molecular |
163.26 g/mol |
Nombre IUPAC |
2-ethyl-5-propylaniline |
InChI |
InChI=1S/C11H17N/c1-3-5-9-6-7-10(4-2)11(12)8-9/h6-8H,3-5,12H2,1-2H3 |
Clave InChI |
OQTPAAFETUAOPM-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=C(C=C1)CC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


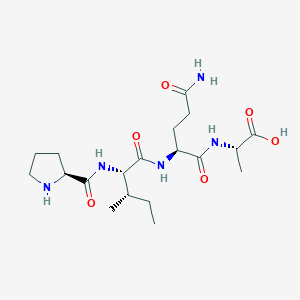
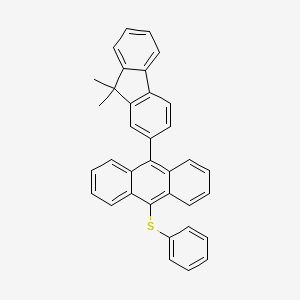
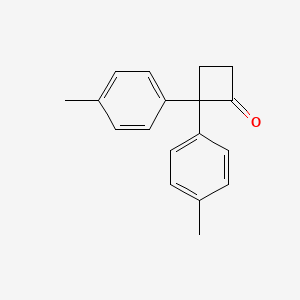
![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)
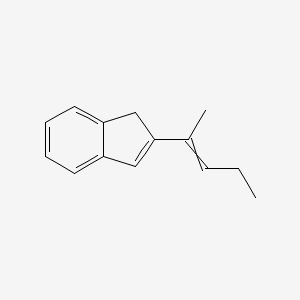
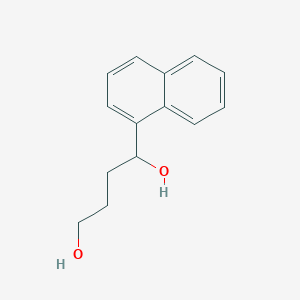
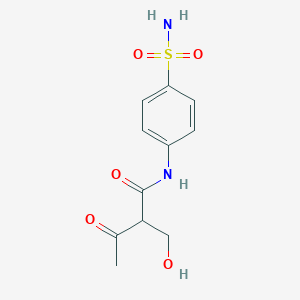


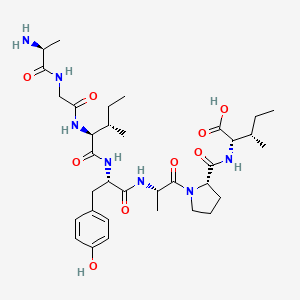

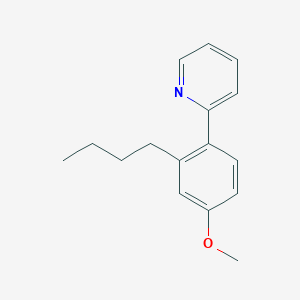

![2,2'-[(2,4-Dimethylcyclohexyl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12532462.png)
